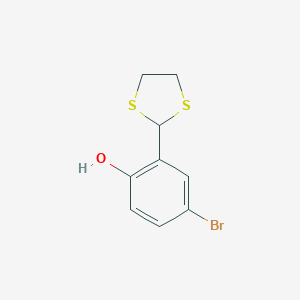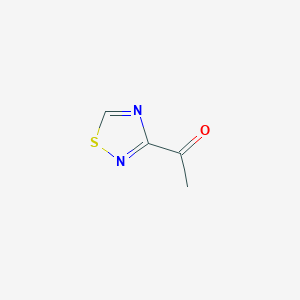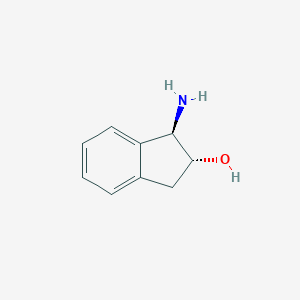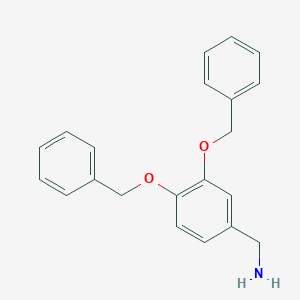
Z-Cys-ala-pro-his-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Cys-ala-pro-his-ome is a peptide that has gained attention in scientific research due to its potential therapeutic applications. This peptide is a modified form of the naturally occurring hormone thyrotropin-releasing hormone (TRH). The modification involves the addition of a Z group to the cysteine residue, which enhances the stability of the peptide.
Wissenschaftliche Forschungsanwendungen
Z-Cys-ala-pro-his-ome has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. The peptide has also been found to have analgesic properties, making it a potential treatment for chronic pain. Additionally, Z-Cys-ala-pro-his-ome has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
Z-Cys-ala-pro-his-ome's mechanism of action is not fully understood. However, it is thought to act on the Z-Cys-ala-pro-his-ome receptor, which is found in the brain and peripheral tissues. The peptide may modulate the release of neurotransmitters such as dopamine and serotonin, which could explain its neuroprotective and analgesic effects.
Biochemische Und Physiologische Effekte
Z-Cys-ala-pro-his-ome has been shown to have a variety of biochemical and physiological effects. In animal models, the peptide has been found to increase dopamine and serotonin levels in the brain, which could explain its neuroprotective and analgesic effects. Additionally, Z-Cys-ala-pro-his-ome has been found to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Z-Cys-ala-pro-his-ome in lab experiments is its stability. The modification of the cysteine residue with a Z group enhances the peptide's stability, making it easier to work with in experiments. However, one limitation of using Z-Cys-ala-pro-his-ome is its cost. The synthesis of the peptide is complex and expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for Z-Cys-ala-pro-his-ome research. One area of interest is the peptide's potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the peptide's mechanism of action and its effects on neurotransmitter levels in the brain. Additionally, the peptide's potential as a treatment for chronic pain and inflammatory diseases should be further explored. Finally, the synthesis of Z-Cys-ala-pro-his-ome could be optimized to reduce costs and increase accessibility for researchers.
Synthesemethoden
The synthesis of Z-Cys-ala-pro-his-ome involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Fmoc-protected amino acids are coupled to a resin-bound peptide chain, and the peptide is elongated stepwise using standard SPPS protocols. The cysteine residue is modified with a Z group to enhance the peptide's stability. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
162334-61-4 |
|---|---|
Produktname |
Z-Cys-ala-pro-his-ome |
Molekularformel |
C26H35ClN6O7S |
Molekulargewicht |
611.1 g/mol |
IUPAC-Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoate;hydrochloride |
InChI |
InChI=1S/C26H34N6O7S.ClH/c1-16(29-22(33)20(14-40)31-26(37)39-13-17-7-4-3-5-8-17)24(35)32-10-6-9-21(32)23(34)30-19(25(36)38-2)11-18-12-27-15-28-18;/h3-5,7-8,12,15-16,19-21,40H,6,9-11,13-14H2,1-2H3,(H,27,28)(H,29,33)(H,30,34)(H,31,37);1H/t16-,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
PXIFXVLQXXWYFN-SPKBWDRKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)OC)NC(=O)[C@H](CS)NC(=O)OCC3=CC=CC=C3.Cl |
SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |
Andere CAS-Nummern |
162334-61-4 |
Sequenz |
CAPH |
Synonyme |
enzyloxycarbonyl-cysteinyl-alanyl-prolyl-histidine methyl ester Z-CAPH-OMe Z-Cys-Ala-Pro-His-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)




![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)



